molecular formula C10H16N2O B13333737 1-(Furan-3-ylmethyl)-1,4-diazepane

1-(Furan-3-ylmethyl)-1,4-diazepane

Cat. No.: B13333737
M. Wt: 180.25 g/mol
InChI Key: SELZZYIEQCASDU-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-1,4-diazepane is an organic compound that features a furan ring attached to a diazepane structure The furan ring is a five-membered aromatic ring containing one oxygen atom, while the diazepane is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylmethyl)-1,4-diazepane typically involves the reaction of furan-3-carboxaldehyde with 1,4-diazepane in the presence of a suitable catalyst. One common method involves the use of a reductive amination reaction, where the furan-3-carboxaldehyde is first reacted with 1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-3-ylmethyl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-1,4-diazepane is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-1,4-diazepane: Similar structure but with the furan ring attached at the 2-position.

    1-(Thiophene-3-ylmethyl)-1,4-diazepane: Contains a thiophene ring instead of a furan ring.

    1-(Pyrrole-3-ylmethyl)-1,4-diazepane: Contains a pyrrole ring instead of a furan ring.

Uniqueness

1-(Furan-3-ylmethyl)-1,4-diazepane is unique due to the presence of both a furan ring and a diazepane ring in its structure. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(furan-3-ylmethyl)-1,4-diazepane

InChI

InChI=1S/C10H16N2O/c1-3-11-4-6-12(5-1)8-10-2-7-13-9-10/h2,7,9,11H,1,3-6,8H2

InChI Key

SELZZYIEQCASDU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=COC=C2

Origin of Product

United States

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